

Physicochemical Characteristics of L-Lysine Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *L-Lysine hydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential alpha-amino acid, is a fundamental component in protein synthesis and various metabolic pathways. In the solid state, L-Lysine frequently incorporates water molecules to form hydrates, with L-Lysine monohydrate being a common form. Understanding the physicochemical characteristics of **L-Lysine hydrate** is critical for its application in pharmaceutical formulations, nutritional supplements, and biotechnological processes. The degree of hydration can significantly influence properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of **L-Lysine hydrate**, detailed experimental protocols for their determination, and logical workflows for analysis.

Core Physicochemical Properties

The key physicochemical characteristics of L-Lysine monohydrate are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.

Table 1: General and Physical Properties of L-Lysine Monohydrate

| Property | Value | References |
|-------------------|------------------------------|------------|
| Molecular Formula | $C_6H_{14}N_2O_2 \cdot H_2O$ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 215 °C (decomposes) | [1] |
| 212-214 °C | [3] | |
| Purity | >98% | [1] |

Table 2: Solubility Profile of L-Lysine and its Hydrated Forms

| Solvent | Solubility | Conditions | References |
|--|--------------------|------------------|------------|
| Water | 300 g/L | Room Temperature | [1] |
| Water | Highly Soluble | General | [4] |
| Nonpolar Solvents (e.g., hexane, benzene) | Limited Solubility | General | [4] |
| L-Lysine HCl in Water | 500-600 g/L | 25 °C | [5] |
| L-Lysine HCl in Water | 65 g/100 mL | 20 °C | [6] |

Note: The solubility of L-Lysine is significantly influenced by pH.[4]

Table 3: Crystallographic Data for L-Lysine Hydrates

| Hydrate Form | Crystal System | Unit Cell Dimensions | Volume (Å ³) | References |
|--------------------------------------|----------------|---|--------------------------|------------|
| L-Lysine Monohydrate | Orthorhombic | a = 5.94 Å, b = 20.61 Å, c = 6.95 Å | 850.3 | [7] |
| L-Lysine Hemihydrate | Monoclinic | a = 9.54 Å, b = 5.22 Å, c = 17.61 Å, β = 101.1° | 860.6 | [7] |
| L-Lysine Monohydrochloride Dihydrate | Monoclinic | - | - | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of **L-Lysine hydrate**. The following sections outline the key experimental protocols.

Determination of Melting Point

The melting point of **L-Lysine hydrate** is determined using the capillary method with a modern melting point apparatus or by Differential Scanning Calorimetry (DSC).

a) Capillary Method:

- **Sample Preparation:** Ensure the **L-Lysine hydrate** sample is dry and in a fine powder form.
- **Loading:** Place a small amount of the powdered sample into a capillary tube, ensuring the sample is compacted at the bottom.
- **Measurement:** Insert the capillary tube into the melting point apparatus.
- **Heating:** Initially, heat the sample rapidly to a temperature just below the expected melting point.
- **Observation:** Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

- Recording: Record the temperature at which the first signs of melting appear and the temperature at which the entire sample becomes liquid. This range represents the melting point.[\[10\]](#)[\[11\]](#)

b) Differential Scanning Calorimetry (DSC):

- Sample Preparation: Accurately weigh 2-5 mg of the **L-Lysine hydrate** sample into an aluminum crucible.
- Crucible Sealing: Seal the crucible, often with a pierced lid to allow for the escape of any evolved water vapor.
- Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies of fusion.
- Measurement: Place the sample crucible and a reference crucible (usually empty) into the DSC cell.
- Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
- Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the DSC thermogram.[\[12\]](#)[\[13\]](#) The peak also provides information on the enthalpy of fusion.

Solubility Determination

The solubility of **L-Lysine hydrate** can be determined using the equilibrium solubility method.

- Solvent Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol-water mixtures).
- Sample Addition: Add an excess amount of **L-Lysine hydrate** to each vial to ensure a saturated solution is formed.
- Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

- **Sample Collection and Filtration:** Withdraw a sample from the supernatant of each vial using a syringe and filter it through a membrane filter (e.g., 0.45 μm) to remove any undissolved solids.
- **Concentration Analysis:** Determine the concentration of L-Lysine in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method after reaction with ninhydrin.[\[14\]](#)
- **Calculation:** Calculate the solubility in terms of g/L or mol/L.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a powerful technique to identify the crystalline form of **L-Lysine hydrate**.

- **Sample Preparation:** Gently grind the **L-Lysine hydrate** sample to a fine, homogenous powder.
- **Sample Mounting:** Place the powdered sample onto a sample holder.
- **Instrument Setup:** Place the sample holder into the diffractometer. Set the X-ray source (commonly Cu K α radiation) and detector parameters.
- **Data Collection:** Scan the sample over a specific 2θ range (e.g., 5° to 50°) with a defined step size and collection time.[\[12\]](#)
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , is a fingerprint of the crystalline structure. This pattern can be compared to reference patterns to confirm the hydrate form. The unit cell dimensions can be determined by indexing the diffraction peaks.[\[7\]](#)

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrate and its thermal stability.

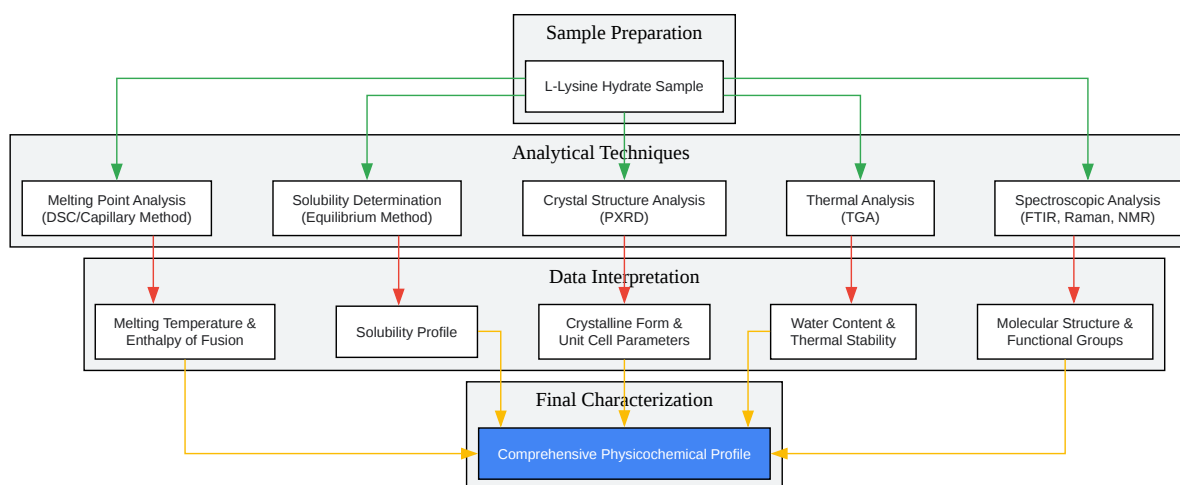
- **Sample Preparation:** Accurately weigh a small amount of the **L-Lysine hydrate** sample (5-10 mg) into a TGA pan.

- Instrument Setup: Place the sample pan into the TGA furnace.
- Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis: The TGA curve plots the mass of the sample as a function of temperature. A mass loss at a specific temperature range indicates the loss of water molecules. The percentage of mass loss can be used to calculate the number of water molecules in the hydrate formula.[\[15\]](#)[\[16\]](#)

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **L-Lysine hydrate**.

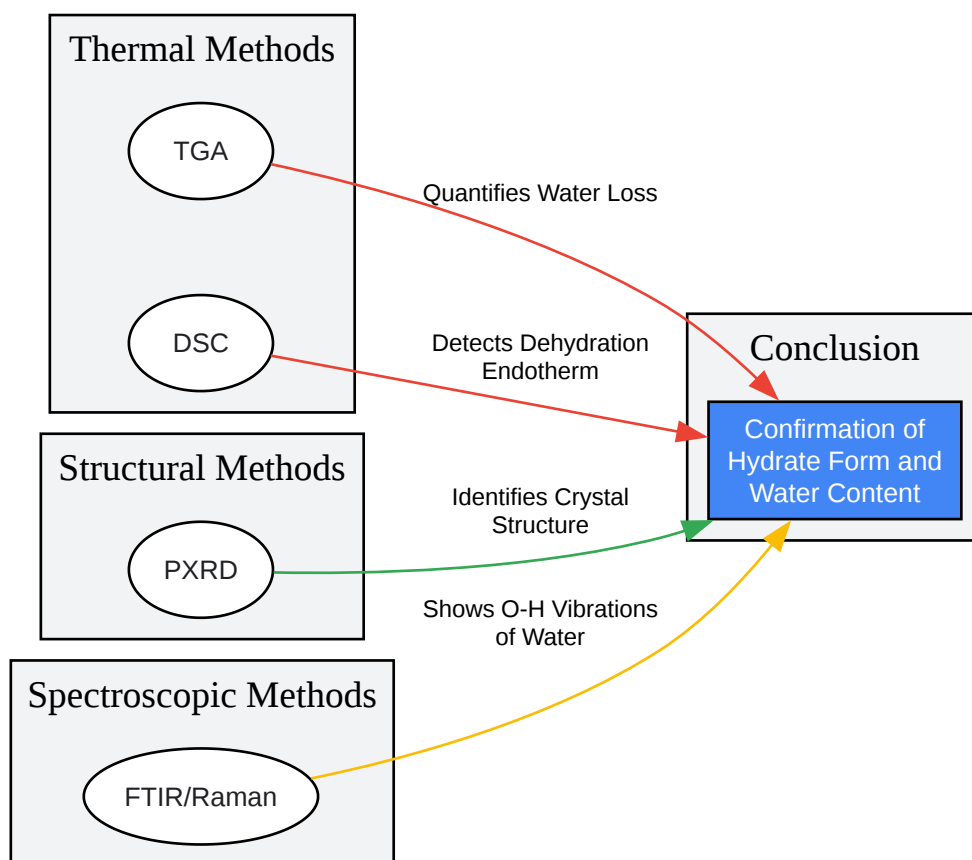


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Caption: Workflow for the physicochemical characterization of **L-Lysine hydrate**.

Logical Relationship for Hydrate Analysis

This diagram illustrates the logical relationship between different analytical techniques in confirming the hydrated state of L-Lysine.



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Caption: Interrelation of techniques for **L-Lysine hydrate** analysis.

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